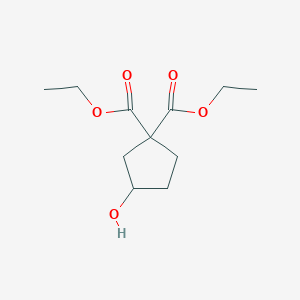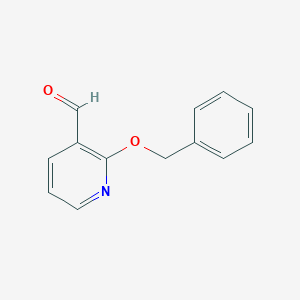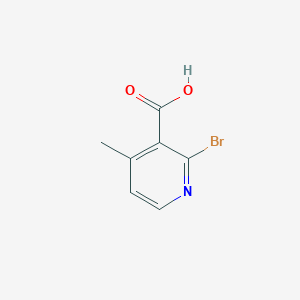
2-Bromo-4-methyl-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom and a methyl group attached to the nicotinic acid ring structure. Although the provided papers do not directly discuss 2-Bromo-4-methyl-nicotinic acid, they provide insights into similar compounds that can help infer some of the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as deuterium-labeled nicotinic acid, has been achieved through palladium-catalyzed deuterolysis as described in the first paper. Methyl 5-bromonicotinate was used as a starting material, and the reaction was carried out in dry tetrahydrofuran. Following acid hydrolysis, a high yield of deuterium-labeled nicotinic acid was obtained, with a significant proportion being nicotinic-5-2H acid . This suggests that similar palladium-catalyzed reactions could potentially be applied to synthesize 2-Bromo-4-methyl-nicotinic acid.
Molecular Structure Analysis
The second paper provides an analysis of the molecular structure of polymorphic forms of a related compound, 2-(2-methyl-3-chloroanilino)nicotinic acid. Various forms were identified and characterized using infrared and ultraviolet spectroscopy, thermograms, and X-ray powder diffraction patterns . The study of these polymorphic forms and their intermolecular hydrogen bonds offers valuable information that could be relevant when considering the molecular structure of 2-Bromo-4-methyl-nicotinic acid, particularly in terms of potential polymorphism and crystal packing.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 2-Bromo-4-methyl-nicotinic acid, the methodologies and analyses presented can be extrapolated to hypothesize potential reactions. For instance, the presence of a bromine atom in the molecule suggests that it could undergo various substitution reactions, where the bromine atom is replaced by another group. Additionally, the methyl group could be involved in electrophilic substitution reactions due to the electron-donating nature of the methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-methyl-nicotinic acid can be inferred from the properties of similar compounds discussed in the papers. For example, the polymorphic forms of 2-(2-methyl-3-chloroanilino)nicotinic acid exhibit different crystal structures and hydrogen bonding patterns, which affect their physical properties such as melting points and solubility . The presence of bromine in 2-Bromo-4-methyl-nicotinic acid would likely influence its density, boiling point, and reactivity. The compound's solubility in various solvents could also be affected by the substituents on the nicotinic acid ring.
科学的研究の応用
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases . Nicotinic acid has been used for many years to reduce high levels of fats in the blood, but undesirable side effects have limited its use . On the contrary, nicotinic acid derivatives, such as 2-Bromo-4-methyl-nicotinic acid, have shown high efficacy in treating many diseases .
- Results or Outcomes: 2-Bromo-4-methyl-nicotinic acid has proven its anti-inflammatory and analgesic efficacy, which gives excellent results, enabling its use within this class of drugs .
Application in Insecticide Development
- Specific Scientific Field: Insecticide Development
- Summary of the Application: Nicotinic acid derivatives, such as 2-Bromo-4-methyl-nicotinic acid, have been found to have strong insecticidal properties . This makes them valuable in the development of new insecticides .
- Results or Outcomes: In a study, the insecticidal activities of some nicotinic acid derivatives were investigated . The results showed that these derivatives, including 2-Bromo-4-methyl-nicotinic acid, have strong insecticidal properties .
Application in Early Discovery Research
- Specific Scientific Field: Early Discovery Research
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid is provided to early discovery researchers as part of a collection of unique chemicals . These chemicals are used in various research applications .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Application in Green Chemistry
- Specific Scientific Field: Green Chemistry
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the focus is on developing ecological methods to produce nicotinic acid from commercially available raw materials .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: 2-Bromo-4-methyl-nicotinic acid can be used in the synthesis of other organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes: The outcomes of this application are not specified as the focus is on the synthesis of other organic compounds .
Safety And Hazards
特性
IUPAC Name |
2-bromo-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHOZBHDBJEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597757 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-nicotinic acid | |
CAS RN |
65996-07-8 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


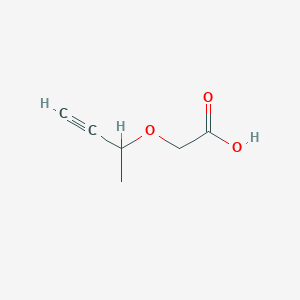
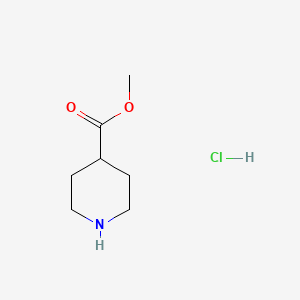
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
amine](/img/structure/B1342586.png)
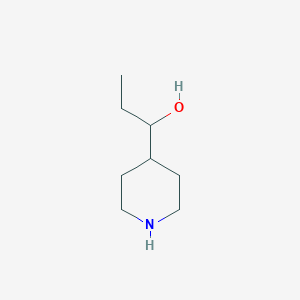
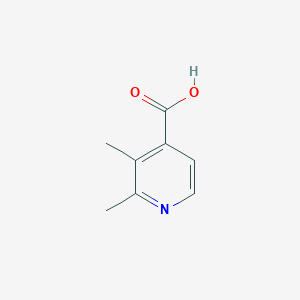
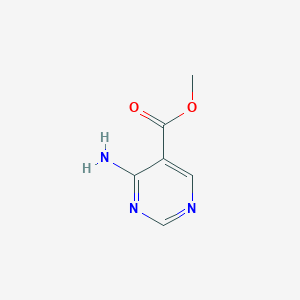
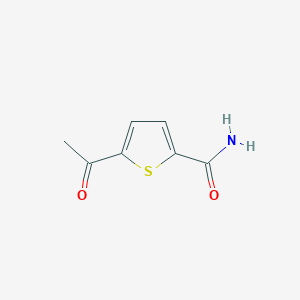

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
